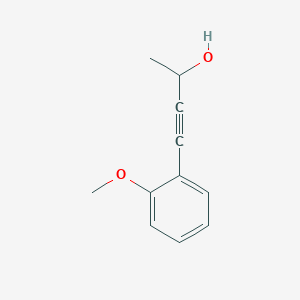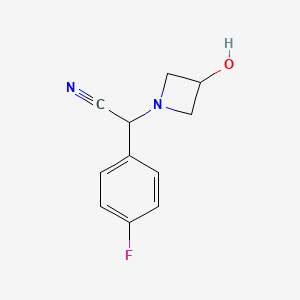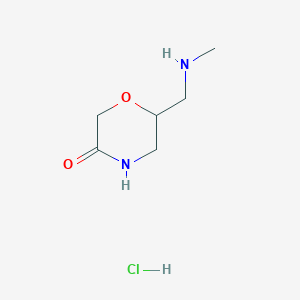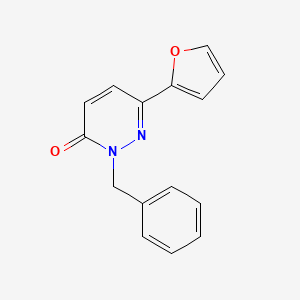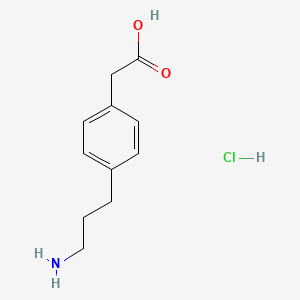
2-(1-Hydroxyethyl)-4-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Hydroxyethyl)-4-methoxyphenol is an organic compound with a phenolic structure It is characterized by the presence of a hydroxyethyl group at the second position and a methoxy group at the fourth position on the phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxyethyl)-4-methoxyphenol can be achieved through several methods. One common approach involves the alkylation of 4-methoxyphenol with ethylene oxide under basic conditions to introduce the hydroxyethyl group. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced separation techniques, such as distillation or crystallization, can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Hydroxyethyl)-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-(1-oxoethyl)-4-methoxyphenol.
Reduction: The compound can be reduced to form 2-(1-hydroxyethyl)-4-methoxycyclohexanol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2-(1-oxoethyl)-4-methoxyphenol
Reduction: 2-(1-hydroxyethyl)-4-methoxycyclohexanol
Substitution: Various substituted phenols depending on the nucleophile used
Applications De Recherche Scientifique
2-(1-Hydroxyethyl)-4-methoxyphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s phenolic structure makes it a potential antioxidant, which can be studied for its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the formulation of various industrial products, such as polymers and resins, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 2-(1-Hydroxyethyl)-4-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl and methoxy groups contribute to its binding affinity and specificity. The compound can modulate biochemical pathways by acting as an antioxidant, scavenging free radicals, and inhibiting oxidative stress.
Comparaison Avec Des Composés Similaires
2-(1-Hydroxyethyl)-4-methoxyphenol can be compared with other phenolic compounds, such as:
4-Methoxyphenol: Lacks the hydroxyethyl group, making it less reactive in certain chemical reactions.
2-(1-Hydroxyethyl)phenol: Lacks the methoxy group, which affects its solubility and reactivity.
2-(1-Hydroxyethyl)-4-hydroxyphenol: Has an additional hydroxy group, which can enhance its antioxidant properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H12O3 |
|---|---|
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
2-(1-hydroxyethyl)-4-methoxyphenol |
InChI |
InChI=1S/C9H12O3/c1-6(10)8-5-7(12-2)3-4-9(8)11/h3-6,10-11H,1-2H3 |
Clé InChI |
DQVCCABXVPOKSC-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C=CC(=C1)OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


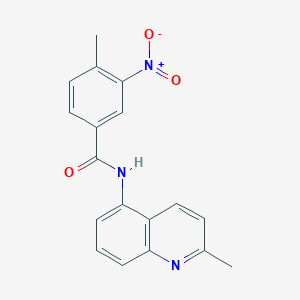

![5-(3-Methylbenzo[b]thiophen-2-yl)isoxazole-3-carboxylic acid](/img/structure/B14880438.png)
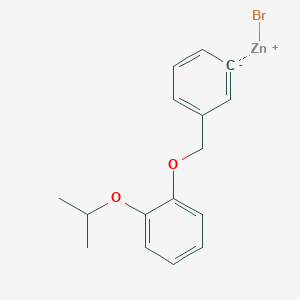
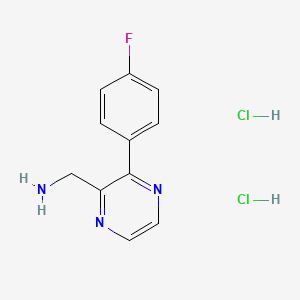

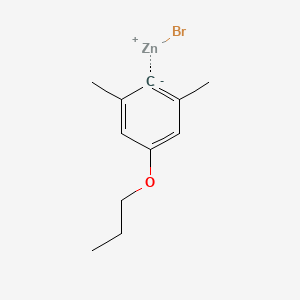
![3-[(5Z)-5-(1H-indol-3-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B14880467.png)
![2-(4-Oxo-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)-butyric acid ethyl ester](/img/structure/B14880479.png)
